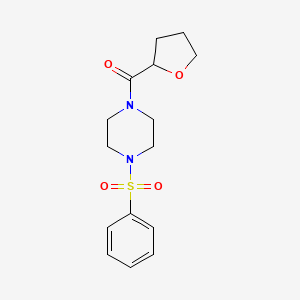![molecular formula C13H16BrNOS B4179710 5-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4179710.png)
5-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide
Descripción general
Descripción
5-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a member of the thiophene family and is commonly referred to as BrTHC.
Mecanismo De Acción
BrTHC exerts its pharmacological effects by binding to and modulating the activity of cannabinoid receptors, specifically CB1 and CB2 receptors. CB1 receptors are primarily located in the central nervous system and are involved in the regulation of pain perception, appetite, and mood. CB2 receptors are primarily located in the immune system and are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
BrTHC has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. These effects are primarily mediated through the modulation of cannabinoid receptors. BrTHC has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BrTHC in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows for precise modulation of the activity of these receptors, which is essential for studying their physiological and pharmacological roles. However, one of the main limitations of using BrTHC is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research involving BrTHC. One potential direction is the development of novel compounds based on the structure of BrTHC with improved pharmacological properties, such as increased potency, solubility, and selectivity. Another potential direction is the investigation of the role of cannabinoid receptors in various physiological and pathological processes, such as pain perception, inflammation, and neurodegeneration. Finally, the potential therapeutic applications of BrTHC and related compounds should be further explored in preclinical and clinical studies.
Conclusion:
In conclusion, BrTHC is a chemical compound with significant potential for various scientific research applications. Its high potency and selectivity for cannabinoid receptors make it a valuable tool for studying the physiological and pharmacological roles of these receptors. Further research is needed to fully explore the potential applications of BrTHC and related compounds in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
BrTHC has been extensively studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, BrTHC has been shown to modulate the activity of cannabinoid receptors, which are involved in various physiological processes, including pain perception, appetite regulation, and mood modulation. In pharmacology, BrTHC has been investigated for its potential use as a therapeutic agent for various conditions, including chronic pain, inflammation, and neurological disorders. In medicinal chemistry, BrTHC has been used as a starting material for the synthesis of novel compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
5-bromo-N-[2-(cyclohexen-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNOS/c14-12-7-6-11(17-12)13(16)15-9-8-10-4-2-1-3-5-10/h4,6-7H,1-3,5,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJFVWAJRXAFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



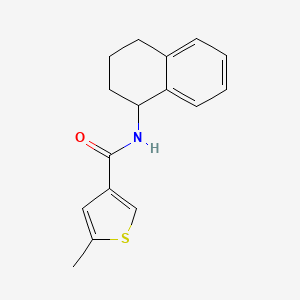
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylthio)acetamide](/img/structure/B4179631.png)

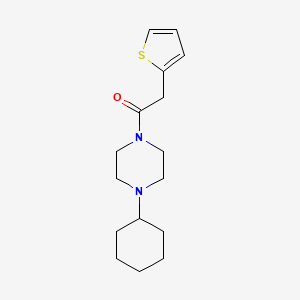
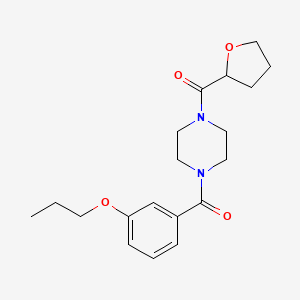
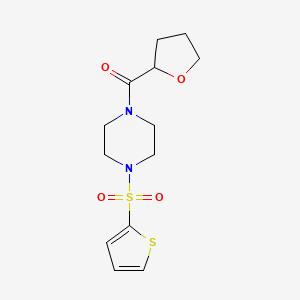

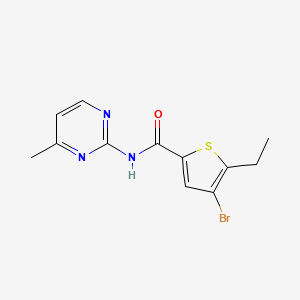
![3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4179673.png)

![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179700.png)
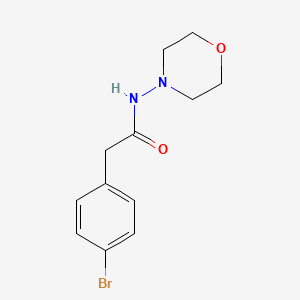
![2-(4-bromo-2-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4179716.png)
